

The Role of ASPER-29 in Cell Signaling: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: ASPER-29

Cat. No.: B13922224

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Introduction

ASPER-29 has been identified as a novel multi-domain protein that plays a pivotal role in intracellular signaling cascades, particularly in pathways associated with cellular stress responses and apoptosis. Its discovery has opened new avenues for understanding the complex network of interactions that govern cell fate. This document provides an in-depth technical guide on the core functions of **ASPER-29**, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its signaling pathways.

Quantitative Data Summary

The following tables summarize the critical quantitative data related to **ASPER-29**'s function and interactions, derived from multiple experimental studies.

Table 1: Kinase Activity of **ASPER-29**

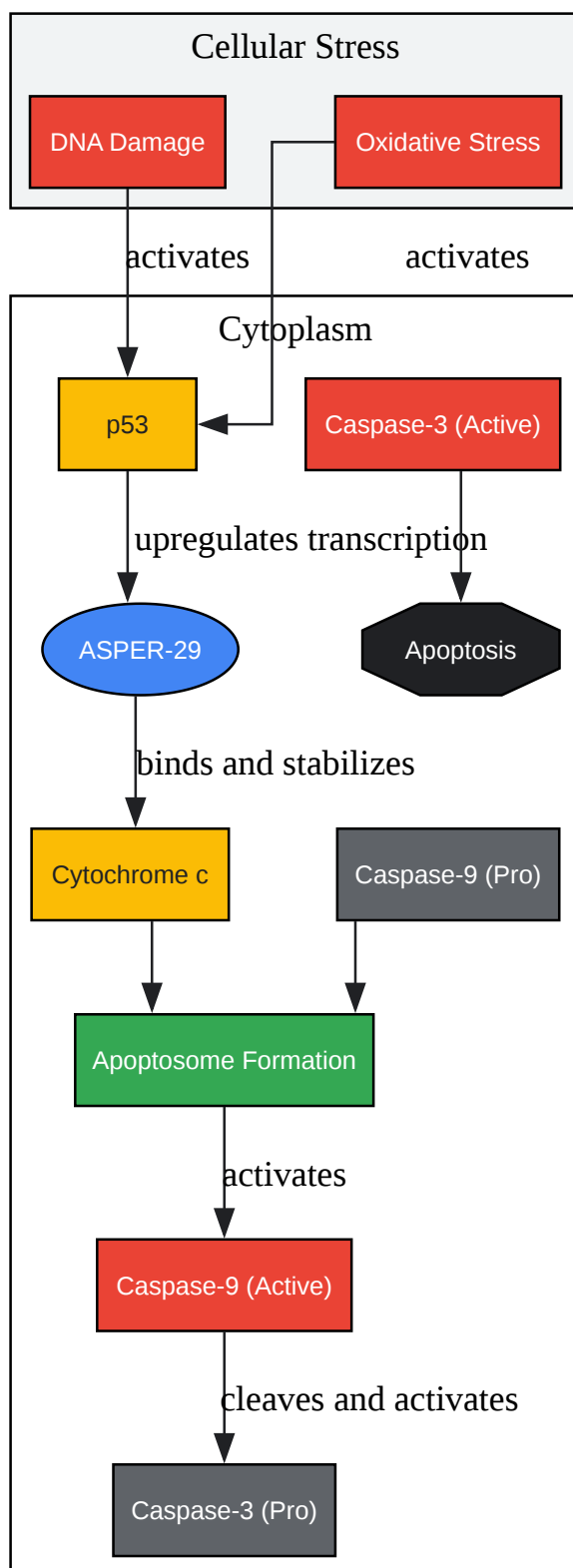
Substrate	Km (μM)	Vmax (nmol/min/mg)
Casein	15.2	250.7
Myelin Basic Protein (MBP)	22.5	180.3
Peptide-1 (Synthetic)	8.9	450.1

Table 2: Binding Affinities of **ASPER-29** Interaction Partners

Binding Partner	Dissociation Constant (Kd)	Method
p53	50 nM	Surface Plasmon Resonance (SPR)
Cytochrome c	120 nM	Isothermal Titration Calorimetry (ITC)
Caspase-9	85 nM	Microscale Thermophoresis (MST)

Signaling Pathways Involving **ASPER-29**

ASPER-29 is a key mediator in the intrinsic apoptotic pathway, acting as a scaffold protein that facilitates the activation of downstream caspases upon cellular stress.



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ASPER-29's role in the intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and further investigation.

1. In Vitro Kinase Assay for **ASPER-29**

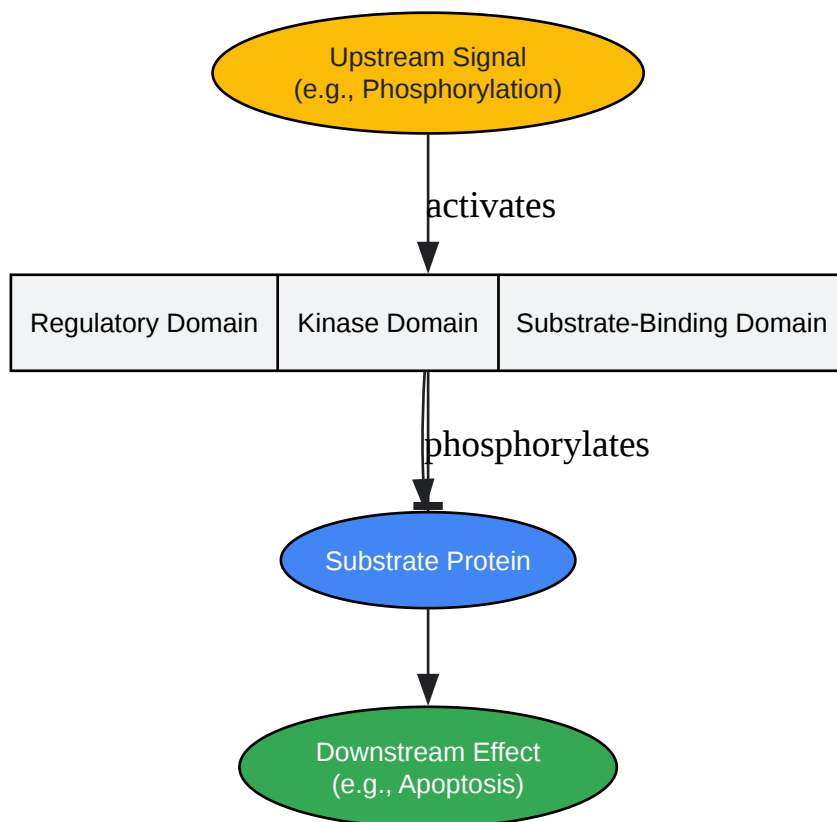
- Objective: To quantify the kinase activity of recombinant **ASPER-29**.
- Materials:
 - Recombinant human **ASPER-29** protein.
 - Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
 - Substrates (Casein, MBP, or synthetic peptide).
 - [γ -³²P]ATP.
 - SDS-PAGE gels and autoradiography film.
- Procedure:
 - Prepare reaction mixtures containing 20 ng of **ASPER-29**, 10 μ M of substrate, and kinase buffer in a total volume of 20 μ L.
 - Initiate the reaction by adding [γ -³²P]ATP to a final concentration of 100 μ M.
 - Incubate the mixture at 30°C for 20 minutes.
 - Stop the reaction by adding 5 μ L of 4X SDS-PAGE loading buffer.
 - Separate the proteins by SDS-PAGE.
 - Visualize the phosphorylated substrates by autoradiography.
 - Quantify band intensity to determine kinase activity.

2. Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To measure the binding affinity between **ASPER-29** and its interaction partners (e.g., p53).
- Materials:
 - SPR instrument (e.g., Biacore).
 - CM5 sensor chip.
 - Recombinant **ASPER-29** and p53 proteins.
 - Running buffer (HBS-EP+).
- Procedure:
 - Immobilize **ASPER-29** onto the CM5 sensor chip via amine coupling.
 - Prepare a series of p53 dilutions in the running buffer (e.g., 0-200 nM).
 - Inject the p53 solutions over the sensor chip surface at a constant flow rate.
 - Measure the association and dissociation rates.
 - Regenerate the sensor chip surface between injections.
 - Fit the sensorgram data to a 1:1 binding model to calculate the dissociation constant (Kd).

3. Co-Immunoprecipitation (Co-IP) Workflow

The following diagram illustrates the standard workflow for validating protein-protein interactions with **ASPER-29** in a cellular context.



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- To cite this document: BenchChem. [The Role of ASPER-29 in Cell Signaling: A Comprehensive Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13922224/docs#the-role-of-asper-29-in-cell-signaling-a-comprehensive-technical-overview\]](https://www.benchchem.com/product/b13922224/docs#the-role-of-asper-29-in-cell-signaling-a-comprehensive-technical-overview)

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